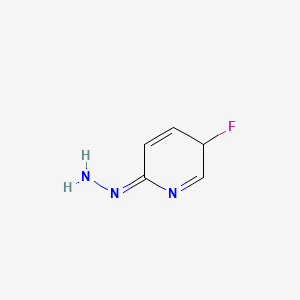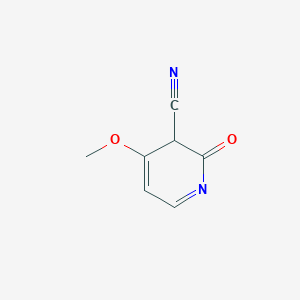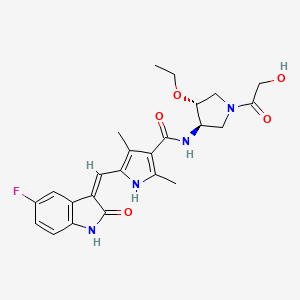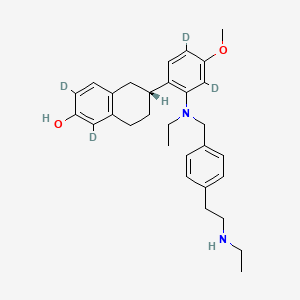![molecular formula C14H16NO4- B12366424 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylate](/img/structure/B12366424.png)
1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylate is a chemical compound with the molecular formula C18H23NO4. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is often used in organic synthesis and research due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylate typically involves the reaction of indole derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学研究应用
1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
作用机制
The mechanism of action of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific context of its use, such as in biological or chemical systems.
相似化合物的比较
Similar Compounds
- 1-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[indene-3,4’-piperidine]-1-carboxylic acid
- Tert-butyl (2-methylpropan-2-yl)oxycarbonyl carbonate
- 1-[(2-Methylpropan-2-yl)oxycarbonyl]azepane-3-carboxylic acid
Uniqueness
1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylate is unique due to its indole core structure, which imparts specific chemical and biological properties
属性
分子式 |
C14H16NO4- |
|---|---|
分子量 |
262.28 g/mol |
IUPAC 名称 |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylate |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-8-10(12(16)17)9-6-4-5-7-11(9)15/h4-7,10H,8H2,1-3H3,(H,16,17)/p-1 |
InChI 键 |
MVCIMEGPCAVHOK-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


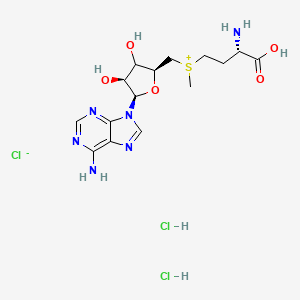
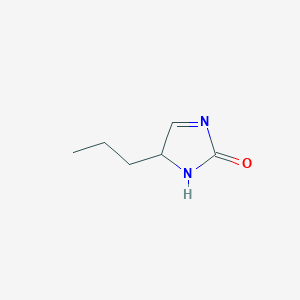
![7-Fluoro-2-[4-[1-[1-(thiophen-2-ylmethyl)tetrazol-5-yl]propyl]piperazin-1-yl]-1,3-benzothiazol-5-amine](/img/structure/B12366357.png)

![Hexanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 6-(1,1-dimethylethyl) ester, (3S)-](/img/structure/B12366363.png)
![[4-[(4-Amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methanol](/img/structure/B12366367.png)
